molecular formula C26H34N2O4 B13415376 N-Cyanonorbuprenorphine

N-Cyanonorbuprenorphine

Cat. No.: B13415376
M. Wt: 438.6 g/mol
InChI Key: ICURSGMZLVOYKQ-ALONWEKESA-N
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Description

N-Cyanonorbuprenorphine is a derivative of buprenorphine, a well-known opioid used for pain management and opioid addiction treatment. This compound is characterized by the presence of a cyano group attached to the norbuprenorphine structure, which significantly alters its chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyanonorbuprenorphine typically involves the cyanoacetylation of norbuprenorphine. This process can be carried out by treating norbuprenorphine with cyanoacetic acid or its derivatives under specific reaction conditions. Common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyanonorbuprenorphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.

Scientific Research Applications

N-Cyanonorbuprenorphine has several applications in scientific research:

Mechanism of Action

N-Cyanonorbuprenorphine exerts its effects primarily through interactions with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of addiction and respiratory depression compared to full agonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyanonorbuprenorphine is unique due to the presence of the cyano group, which alters its chemical reactivity and pharmacological profile. This modification can enhance its binding affinity and selectivity for opioid receptors, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile

InChI

InChI=1S/C26H34N2O4/c1-22(2,3)23(4,30)17-13-24-8-9-26(17,31-5)21-25(24)10-11-28(14-27)18(24)12-15-6-7-16(29)20(32-21)19(15)25/h6-7,17-18,21,29-30H,8-13H2,1-5H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1

InChI Key

ICURSGMZLVOYKQ-ALONWEKESA-N

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O

Origin of Product

United States

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